molecular formula C17H18N2OS B2644937 2-[(4-propoxybenzyl)thio]-1H-benzimidazole CAS No. 537702-10-6

2-[(4-propoxybenzyl)thio]-1H-benzimidazole

Cat. No. B2644937
CAS RN: 537702-10-6
M. Wt: 298.4
InChI Key: NLKCZKNZIAJHCS-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds involves a series of reactions. For instance, the preparation of 2- (4- ( (1 H -benzo [d]imidazol-2-yl)thio)-benzylidene)-hydrazine-1-carbothioamide involves two steps. In the first step, 1,3-dihydro-2H-1,3-benzimidazole-2-thione is reacted with 4-fluorobenzaldehyde in DMSO to get 4- [ (1 H -benzimidazol-2-yl)sulfanyl]benzaldehyde. The reaction of the obtained aldehyde with thiosemicarbazide in ethanol at reflux temperature yields 2- ( {4- [ (1 H -benzimidazol-2-yl)sulfanyl]phenyl}methylidene)hydrazine-1-carbothioamide .

Scientific Research Applications

Antioxidant and Antimicrobial Activities

  • α-Glucosidase Inhibitory, Antimicrobial, and Antioxidant Properties : Benzimidazole derivatives have been synthesized and studied for their α-glucosidase inhibitory, antimicrobial, and antioxidant activities. Specific compounds showed promising ABTS and DPPH scavenging activities, indicating their potential as antioxidants. Some derivatives also demonstrated significant antimicrobial efficacy against both Gram-positive and Gram-negative bacteria (Menteşe, Ülker, & Kahveci, 2015).
  • Novel Triheterocyclic Compounds with Antioxidant Activity : Triheterocyclic compounds containing benzimidazole, thiophene, and 1,2,4-triazole rings were synthesized and demonstrated significant antioxidant activities through CUPRAC, ABTS, and DPPH assays. This study highlights the potential of these compounds as effective antioxidants (Menteşe, Yılmaz, Baltaş, Bekircan, & Kahveci, 2015).

Antiprotozoal and Antibacterial Activity

  • Nitro- and Halogeno-substituted Benzimidazole Derivatives : These compounds were synthesized and evaluated for their antibacterial and antiprotozoal activities. Certain thioalkyl derivatives exhibited significant activity against Stenotrophomonas malthophilia and showed comparable efficacy to metronidazole against various bacteria. One compound, in particular, displayed notable antiprotozoal activity (Kazimierczuk, Upcroft, Upcroft, Górska, Starościak, & Laudy, 2002).

Anticancer Activity

properties

IUPAC Name

2-[(4-propoxyphenyl)methylsulfanyl]-1H-benzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2OS/c1-2-11-20-14-9-7-13(8-10-14)12-21-17-18-15-5-3-4-6-16(15)19-17/h3-10H,2,11-12H2,1H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLKCZKNZIAJHCS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=CC=C(C=C1)CSC2=NC3=CC=CC=C3N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(4-propoxybenzyl)thio]-1H-benzimidazole

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